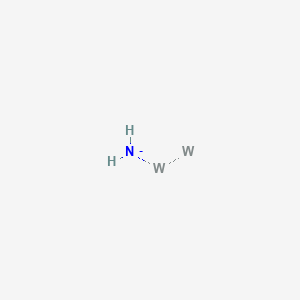

Azanide;tungsten

説明

特性

分子式 |

H2NW2- |

|---|---|

分子量 |

383.7 g/mol |

IUPAC名 |

azanide;tungsten |

InChI |

InChI=1S/H2N.2W/h1H2;;/q-1;; |

InChIキー |

WLWSKOYKJHKGRZ-UHFFFAOYSA-N |

正規SMILES |

[NH2-].[W].[W] |

製品の起源 |

United States |

Advanced Structural and Electronic Elucidation of Tungsten Azanide Systems

Crystallographic Analysis of Coordination Geometries and Bonding Parameters

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in tungsten-azanide complexes. This information is fundamental to understanding their reactivity and physical properties.

For instance, the X-ray study of a dimeric tungsten(VI) nitrido species, [W(μ-N)(CH₂-t-Bu)(OAr)₂]₂, where Ar is 2,6-diisopropylphenyl, established its dimeric nature in the solid state. mit.edu The analysis revealed the geometry of the W₂(μ-N)₂ core, providing crucial data on tungsten-nitrogen bond distances and angles. mit.edu Similarly, the crystallographic characterization of the monomeric trimethylsilyl (B98337) imido species, W(NSiMe₃)(CH₂-t-Bu)(OAr)₂(OSO₂CF₃), was achieved through single-crystal XRD, confirming its structure after being formed from the nitride precursor. mit.edu

In another example, the structure of a tungsten nitrido amido guanidinato complex, WN(NMe₂)[(NiPr)₂C(NMe₂)]₂, was determined by X-ray diffractometry. nih.gov This analysis showed that the two guanidinato ligands are non-equivalent, providing detailed insight into the coordination environment of the tungsten center. nih.gov

The refinement of crystal structures is typically performed using full-matrix least-squares procedures on F². semi.ac.cn Data collection is often carried out at low temperatures, such as 100 K, to minimize thermal vibrations and obtain more precise atomic positions. nih.gov

Table 1: Selected Crystallographic Data for Tungsten-Azanide and Related Complexes

| Compound | W-N Bond Length (Å) | Key Angles (°) | Reference |

| [W(μ-N)(CH₂-t-Bu)(OAr)₂]₂ | W-N (bridging): ~1.85-1.95 | W-N-W: ~98-100 | mit.edu |

| W(NSiMe₃)(CH₂-t-Bu)(OAr)₂(OTf) | W=N: ~1.73 | W-N-Si: ~165 | mit.edu |

| WN(NMe₂)[(NiPr)₂C(NMe₂)]₂ | W≡N: ~1.67, W-N(amido): ~2.03 | N-W-N angles vary | nih.gov |

| 2H-WS₂ | W-S: 2.41 | S-W-S: ~82 | semi.ac.cn |

Note: This table presents a generalized summary of typical bond lengths and angles. Actual values can vary depending on the specific crystal structure and experimental conditions.

While X-ray diffraction is powerful, it can be limited in its ability to precisely locate light atoms like hydrogen, especially in the presence of a heavy atom like tungsten. nih.govacs.org Neutron diffraction offers a significant advantage in this regard because neutron scattering lengths are not dependent on the atomic number in a straightforward way, making it an excellent tool for localizing protons and other light nuclei. nih.govacs.orgamercrystalassn.org

Neutron diffraction has been successfully employed to study the structures of various nitrides and related compounds. For example, powder neutron diffraction was used to examine the structures of Na₃WN₃ and Na₃MoN₃, which were synthesized from the corresponding metal nitrides. dtic.milresearchgate.net This technique was crucial for refining the structures and confirming they were identical to those prepared under high pressure. dtic.milresearchgate.net In the study of boron-rich tungsten borides, neutron diffraction provided definitive structural resolutions, which was challenging with X-rays due to the difficulty in probing boron atoms. aps.org

Electron diffraction is another valuable technique, particularly for studying surfaces and thin films due to the strong interaction of electrons with matter. liverpool.ac.uk Low-Energy Electron Diffraction (LEED) is highly sensitive to the crystallographic order of atoms at the surface. liverpool.ac.uk For instance, LEED has been used to study the arrangement of atoms on tungsten surfaces. liverpool.ac.uk In the context of tungsten-azanide systems, electron diffraction could be used to investigate the surface structure of tungsten nitride films or the arrangement of adsorbed amide or imide species on a tungsten substrate.

Spectroscopic Characterization Techniques

Spectroscopy provides complementary information to diffraction methods, offering insights into the bonding, electronic structure, and chemical environment of atoms within tungsten-azanide systems.

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of tungsten-azanide complexes in solution. msu.edu Various nuclei can be probed to provide a comprehensive picture of the molecule.

¹H and ¹³C NMR: These are standard techniques for characterizing the organic ligands attached to the tungsten center, such as alkyl, aryl, and phosphine (B1218219) groups. nih.gov For example, in the complex W(NSiMe₃)(CH₂-t-Bu)(OAr)₂(OTf), the ¹H NMR spectrum shows a singlet resonance for the methylene (B1212753) protons of the neopentyl ligand. mit.edu

¹⁵N NMR: This is particularly valuable for directly probing the tungsten-nitrogen bond. The chemical shift of the nitrogen atom provides information about the nature of the W-N bond (nitride, imide, or amide). For instance, the ¹⁵N NMR spectrum of the dimeric nitride [W(μ-¹⁵N)(CH₂-t-Bu)(OAr)₂]₂ in toluene-d₈ shows a resonance with satellites due to coupling to two ¹⁸³W nuclei, confirming its dimeric structure in solution. mit.edu In contrast, the monomeric imido complex W(¹⁵NSiMe₃)(CH₂-t-Bu)(OAr)₂(OTf) displays a single resonance at a different chemical shift with coupling to only one ¹⁸³W nucleus. mit.edu A terminal tungsten nitride complex, [TBA][W(N)(ODipp)₄], exhibits a ¹⁵N NMR resonance at δ 575 ppm with a ¹J(W-N) coupling constant of 59 Hz. rsc.org

³¹P NMR: This is used for complexes containing phosphine ligands, providing information about their coordination to the tungsten center. huji.ac.il

¹⁸³W NMR: Although ¹⁸³W has low natural abundance and sensitivity, it can provide direct information about the tungsten's chemical environment. huji.ac.ilnorthwestern.edu Chemical shifts for ¹⁸³W span a very wide range. huji.ac.il Two-dimensional NMR techniques like ¹H-¹⁸³W HMQC can be used to indirectly detect the ¹⁸³W chemical shifts. northwestern.edu

Table 2: Representative NMR Data for Tungsten-Azanide and Related Complexes

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |

| [W(μ-¹⁵N)(CH₂-t-Bu)(OAr)₂]₂ | ¹⁵N | ~450-460 | ¹J(¹⁵N-¹⁸³W) ≈ 30.2 | mit.edu |

| W(¹⁵NSiMe₃)(CH₂-t-Bu)(OAr)₂(OTf) | ¹⁵N | 453.6 | ¹J(¹⁵N-¹⁸³W) = 103 | mit.edu |

| WN(NMe₂)[(NiPr)₂C(NMe₂)]₂ | ¹⁴N | 753 (W≡N), 237 (WNMe₂) | - | nih.gov |

| [TBA][W(¹⁵N)(ODipp)₄] | ¹⁵N | 575 | ¹J(W-N) = 59 | rsc.org |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe the nature of chemical bonds within a molecule. nanografi.com These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. nanografi.com

In tungsten-azanide chemistry, vibrational spectroscopy is particularly useful for identifying the W-N stretching vibrations, which are characteristic of the bond order. For example, the IR spectrum of the dimeric nitride [W(μ-N)(CH₂-t-Bu)(OAr)₂]₂ shows a peak that shifts upon ¹⁵N isotopic labeling, confirming its assignment to a W-N vibration. mit.edu Similarly, the W=N stretch in an imido complex appears at a different frequency. mit.edu

Raman spectroscopy is also a valuable tool. For instance, in tungsten nitride (WNₓ) films, a Raman band located around 471-492 cm⁻¹ has been attributed to the stretching of the W-N bond. researchgate.netmdpi.com The position of this band can be sensitive to factors like stress in the film. mdpi.com FTIR spectra of tungsten oxide nanoparticles have been used to identify various W-O and W-O-W vibrational modes. ias.ac.in

Table 3: Characteristic Vibrational Frequencies for W-N Bonds

| Bond Type | Technique | Frequency Range (cm⁻¹) | Reference |

| W-N (bridging nitride) | IR | ~750-850 | mit.edu |

| W=N (imide) | IR | ~1100-1200 | mit.edu |

| W-N (in WNₓ films) | Raman | ~470-495 | researchgate.netmdpi.com |

| W-N-W (stretching) | IR | ~445 and 667 | researchgate.net |

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. aip.orgaip.org In XPS, the sample is irradiated with a beam of X-rays, and the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material is measured.

XPS is widely used to characterize tungsten nitride films. The binding energies of the W 4f and N 1s core levels are indicative of the chemical state. For metallic tungsten, the W 4f₇/₂ peak is typically found at around 31.4 eV. aip.orgaip.org In tungsten nitride, this peak shifts to a higher binding energy, for example, to 32.5 eV, due to the transfer of charge from tungsten to the more electronegative nitrogen atoms. aip.org The N 1s peak for tungsten nitride is typically observed around 397.4-397.5 eV. nipne.rosigmaaldrich.com

By analyzing the positions and shapes of these peaks, the presence of different tungsten species (e.g., W, WN, W₂N, WOₓ) can be identified. nipne.roresearchgate.net For example, XPS analysis of plasma-nitrided tungsten samples revealed a mixture of metallic tungsten, tungsten nitrides (WN and W₂N), and tungsten oxides. nipne.ro Depth profiling, where layers of the material are sputtered away between XPS measurements, can be used to determine the composition as a function of depth. sigmaaldrich.com

Table 4: Typical XPS Binding Energies for Tungsten and Nitrogen Species

| Species | Core Level | Binding Energy (eV) | Reference |

| Metallic W | W 4f₇/₂ | ~31.4 | aip.orgaip.org |

| WN | W 4f₇/₂ | 32.5 - 32.8 | aip.orgsigmaaldrich.com |

| W₂N | W 4f₇/₂ | ~31.5 - 31.7 | aip.org |

| WN | N 1s | 397.4 - 397.5 | nipne.rosigmaaldrich.com |

| WO₃ | W 4f₇/₂ | ~36.3 | aip.org |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Environment

Table 1: Representative Tungsten L-edge XAS Data for Reference Compounds This table provides reference data for interpreting the oxidation state of tungsten in novel complexes by comparing their L-edge spectral features.

| Compound | Formal Oxidation State | L₁ Rising-Edge Energy (eV)¹ | L₃ White-Line Area¹ |

| [W(PMe₃)₆] | W(0) | 11545.9 | 2.17 |

| [WCl₂(PMePh₂)₄] | W(II) | 11546.6 | 2.92 |

| [WCl₂(dppe)₂][PF₆] | W(III) | 11547.0 | 3.33 |

| [WCl₄(PMePh₂)₂] | W(IV) | 11547.8 | 3.68 |

| [W(NPh)Cl₃(PMe₃)₂] | W(V) | 11548.8 | 4.10 |

| [WCl₆] | W(VI) | 11549.9 | 4.31 |

¹Data adapted from a systematic study of mononuclear six-coordinate tungsten compounds. nih.gov The L₁ rising-edge energy is defined at half-maximum height, and the L₃ white-line area is derived from fits to the data.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique exclusively sensitive to species with one or more unpaired electrons. wikipedia.org It is an indispensable tool for characterizing paramagnetic tungsten-azanide complexes, which typically arise when the tungsten center is in an oxidation state with an odd number of d-electrons, such as W(V) (a d¹ system). universite-paris-saclay.frnih.gov

An EPR experiment involves placing a sample in a strong, static magnetic field and irradiating it with microwaves. researchoutreach.org The absorption of microwave energy occurs when it matches the energy difference between the spin states of the unpaired electron, which are split by the magnetic field (the Zeeman effect). auburn.edu The resulting EPR spectrum provides detailed information about the electronic environment of the paramagnetic center. researchoutreach.orgbruker.com

The key parameters extracted from an EPR spectrum are the g-factor and hyperfine coupling constants . The g-factor is a tensor quantity that reflects the local magnetic field experienced by the electron, which is influenced by spin-orbit coupling. universite-paris-saclay.fr Its deviation from the free-electron value (gₑ ≈ 2.0023) and its anisotropy (differences in gₓ, gᵧ, and g₂) provide a fingerprint of the tungsten's coordination environment and the nature of its orbitals. universite-paris-saclay.fr For example, a W(V) center in an axial ligand field will exhibit a characteristic axial EPR signal with distinct g∥ and g⊥ values.

Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei. For tungsten-azanide complexes, the most significant hyperfine interaction is often with the ¹⁴N nucleus (I=1) of the azanide (B107984) ligand and, if present, the ¹⁸³W isotope (I=½, 14.4% natural abundance). universite-paris-saclay.fr The ¹⁴N hyperfine coupling provides direct evidence of the covalent character of the W-N bond, as it indicates delocalization of the unpaired electron spin onto the nitrogen atom. The pattern and magnitude of the splitting are indicative of the orbital containing the unpaired electron. While often challenging to resolve, the hyperfine coupling to ¹⁸³W can provide unambiguous confirmation that the paramagnetic center is a tungsten species. universite-paris-saclay.fr

Table 2: Illustrative EPR Parameters for Tungsten Species This table shows typical EPR g-values. The specific values for a tungsten-azanide complex would reveal details about its unique electronic structure.

| Species/System | Oxidation State | g-value(s) | Comments |

| W(V) center in formylmethanofuran (B1241027) dehydrogenase auburn.edu | W(V) | g₁,₂,₃ = 2.031, 1.884, 1.848 | Rhombic signal indicating a low-symmetry environment around the tungsten. |

| Simulated W(V) signal universite-paris-saclay.fr | W(V) | gₓ=1.79, gᵧ=1.85, g₂=1.97 | A typical simulated spectrum for a W(V) d¹ system, demonstrating rhombic anisotropy. |

| N-doped Tungsten Oxide (N-WOx) researchgate.net | W⁵⁺/W⁶⁺ | g ≈ 2.003 | Isotropic signal attributed to unpaired electrons resulting from nitrogen-induced deficiencies. |

Mass Spectrometric Methods for Molecular Characterization (e.g., ESI-HRMS)

Mass spectrometry, particularly Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS), is a vital analytical technique for the molecular characterization of tungsten-azanide complexes. uvic.ca ESI is a soft ionization method that allows for the transfer of intact, and often fragile, coordination complexes from solution into the gas phase for analysis. nih.gov The high resolution of modern mass analyzers (like Time-of-Flight, TOF) enables the determination of the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the elemental composition of the detected ion. researchgate.net

For a newly synthesized tungsten-azanide complex, ESI-HRMS serves several critical functions:

Molecular Weight Confirmation: The primary use is to confirm the molecular weight of the target complex. The experimentally measured m/z value of the molecular ion ([M]⁺, [M]⁻, or adducts like [M+H]⁺) is compared to the calculated exact mass. researchgate.net The unique and complex isotopic pattern of tungsten provides a definitive signature that can be simulated and matched to the observed spectrum, confirming the presence of the metal in the detected species.

Structural Elucidation via Fragmentation: Tandem mass spectrometry (MS/MS) experiments can be performed to probe the structure and connectivity of the complex. nih.gov In an MS/MS experiment, a specific parent ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern, such as the sequential loss of ancillary ligands or the cleavage of specific bonds, provides powerful evidence for the proposed structure. For a tungsten-azanide complex, observing the neutral loss of the azanide ligand or other coordinated groups can help piece together its composition.

Intermediate Detection: ESI-MS is exceptionally useful for monitoring reactions and detecting transient intermediates. uvic.ca In studies of related high-valent metal-nitride systems, such as ruthenium nitrides, HRMS has been instrumental in identifying key reactive intermediates. acs.org By analyzing reaction mixtures at different time points, it is possible to observe the formation of tungsten-azanide species from their precursors. Isotopic labeling, for example, using ¹⁵N-labeled precursors, can provide definitive proof of the origin of the nitrogen atom in the complex, confirming the formation of a W-¹⁵N bond by observing the expected mass shift in the molecular ion and its fragments. acs.org

Table 3: Hypothetical ESI-HRMS Fragmentation Data for a Tungsten-Azanide Complex This table illustrates a plausible fragmentation pathway for a generic tungsten-azanide complex, [LₙW(N)X]⁺, demonstrating how MS/MS data can be used for structural confirmation.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Mass) | Interpretation |

| [LₙW(N)X]⁺ | [LₙW(N)]⁺ | X | Loss of an ancillary ligand (X) |

| [LₙW(N)X]⁺ | [Lₙ₋₁W(N)X]⁺ | L | Loss of a primary ligand (L) |

| [LₙW(N)]⁺ | [Lₙ₋₁W(N)]⁺ | L | Further loss of a primary ligand |

| [LₙW(N)]⁺ | [LₙW]⁺ | N (14.003 Da) | Cleavage of the tungsten-azanide bond, confirming the N ligand |

Electronic Structure Determination and Bonding Analysis

A comprehensive understanding of tungsten-azanide systems necessitates a detailed analysis of their electronic structure and the nature of the tungsten-nitrogen bond. This is achieved primarily through theoretical and computational methods, often in conjunction with the experimental techniques described previously.

Density Functional Theory (DFT) calculations are a cornerstone of modern electronic structure analysis for transition metal complexes. materialsmodeling.orgmdpi.com For a tungsten-azanide molecule, DFT can be used to:

Analyze Molecular Orbitals (MOs): DFT provides a detailed picture of the molecular orbitals, elucidating the bonding interactions. In a typical terminal tungsten-azanide, the W≡N triple bond is composed of one σ-bond and two degenerate π-bonds. MO analysis can visualize these orbitals and quantify the contributions from tungsten and nitrogen atomic orbitals, revealing the degree of covalency. mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the complex's reactivity. mdpi.com

Calculate Spectroscopic Properties: DFT methods can predict spectroscopic parameters, which can be directly compared with experimental results to validate the theoretical model. This includes simulating vibrational frequencies (e.g., the W≡N stretch in an IR spectrum) and providing insights into the transitions observed in XAS.

Bonding Analysis tools are used to quantify and describe the chemical bonds within the complex.

Bond Order Analysis: Methods such as the calculation of Wiberg Bond Indices or analysis using bond-order potentials (BOPs) can provide a quantitative measure of the W-N bond order. fraunhofer.de This allows for a more nuanced description than the formal triple bond, accounting for the specific electronic environment. BOPs, derived from the tight-binding approximation, provide a direct link between electronic structure and atomistic modeling. fraunhofer.de

Bond Valence Sum (BVS) Analysis: BVS is an empirical method that relates experimentally determined bond lengths to the oxidation state of the metal center. mdpi.com By using a set of empirically derived parameters (R₀ and B), the valence of the tungsten can be calculated from its coordination environment. mdpi.com This analysis is particularly useful for validating oxidation state assignments in crystal structures, which can sometimes be affected by experimental artifacts. mdpi.com Given the highly covalent nature of W-S and, by extension, W-N bonds, specialized BVS parameters may be required for accurate analysis. mdpi.com

These computational approaches, when integrated with experimental data, provide a robust and detailed model of the electronic landscape of tungsten-azanide complexes, explaining their structure, stability, and reactivity.

Reactivity and Mechanistic Investigations of Tungsten Azanide Complexes

Ligand Substitution and Exchange Dynamics

Ligand substitution at tungsten centers is a fundamental process that underpins much of their reactivity. In the context of tungsten-azanide complexes, the nature of the "azanide" or related nitrogen-based ligands, as well as the ancillary ligands, significantly influences the dynamics of ligand exchange. These reactions can proceed through various mechanisms, including associative, dissociative, and interchange pathways. libretexts.orglibretexts.org The electronic properties of the tungsten center, which are modulated by the coordinated ligands, play a crucial role in determining the preferred mechanistic pathway. libretexts.org

For instance, the substitution of water ligands in aqueous chromium(III) complexes by other ions like chloride or sulfate (B86663) provides a general example of ligand exchange dynamics that can be conceptually applied to tungsten systems. chemguide.co.uk In such cases, changes in coordination number and geometry are often observed, driven by factors like ligand size and concentration. chemguide.co.uk The reversibility of these reactions is also a key feature, often influenced by the reaction conditions. chemguide.co.uk

Table 1: Mechanistic Features of Ligand Substitution

| Mechanism | Key Characteristic | Intermediate | Common in |

| Associative (A) | Incoming ligand binds before the leaving group departs. | Increased coordination number. | Square planar complexes. libretexts.org |

| Dissociative (D) | Leaving group departs before the incoming ligand binds. | Reduced coordination number. | Octahedral complexes. libretexts.org |

| Interchange (I) | A concerted process with no distinct intermediate. | A transition state where both incoming and outgoing ligands are associated with the metal center. | Varies depending on the system. |

Protonation, Deprotonation, and Hydride Transfer Processes

Protonation and deprotonation events at the azanide (B107984) ligand or the metal center are critical steps in many catalytic cycles involving tungsten-azanide complexes. These processes can dramatically alter the reactivity of the complex, for example, by modifying the nucleophilicity of the nitrogen atom or the Lewis acidity of the tungsten center. The protonation of a nitrogen ligand can be essential for subsequent reactions, such as ring-opening of coordinated heterocycles. nih.gov

Hydride transfer processes are also significant in the reactivity of these complexes. For instance, the deprotonation of allyl complexes of the {TpW(NO)(PMe3)} fragment can lead to the formation of dihapto-coordinated diene complexes. researchgate.net The stereoselectivity of such deprotonation reactions is a key aspect of their synthetic utility. researchgate.net

Redox Chemistry and Electron Transfer Pathways

The redox chemistry of tungsten-azanide complexes is characterized by the ability of the tungsten center to access multiple oxidation states, ranging from low-valent W(0) to high-valent W(VI). researchgate.net This redox flexibility is central to their catalytic activity. Cyclic voltammetry is a common technique used to probe the electrochemical properties of these complexes. For example, certain luminescent tungsten(VI) complexes exhibit irreversible ligand-centered reduction and oxidation waves, indicating that the reduced and oxidized forms have limited stability under electrochemical conditions. nih.gov

The excited-state redox potentials of these complexes can be estimated by combining spectroscopic and electrochemical data. nih.gov These values are crucial for understanding their behavior as photo-oxidants or photo-reductants in photochemical reactions. nih.gov Chemical oxidation can also induce significant reactivity, such as N-N bond cleavage in zwitterionic amido complexes, leading to the formation of reactive tungsten imido intermediates. dtic.mil The nature of the ligands significantly influences the redox potentials and the stability of the different oxidation states. nih.gov

Table 2: Electrochemical Data for Selected Tungsten(VI) Complexes

| Complex | Reduction Potential (V vs. SCE) | Oxidation Potential (V vs. SCE) |

| W1a | -1.24 to -1.34 (irreversible) | +1.10 (irreversible) |

| W1b | -1.24 to -1.34 (irreversible) | +1.41 (irreversible) |

| W1c | -1.24 to -1.34 (irreversible) | +1.64 (irreversible) |

Data sourced from studies on luminescent tungsten(VI) complexes in DMF. nih.gov

Small Molecule Activation (e.g., N2, CO2, H2, O2)

The activation of small, abundant molecules is a significant goal in chemistry, and tungsten-azanide complexes have shown promise in this area. rsc.org The development of catalysts for the transformation of molecules like dinitrogen (N2), carbon dioxide (CO2), hydrogen (H2), and oxygen (O2) into more valuable products is a key research focus. rsc.orgrsc.org

Tungsten complexes can activate dinitrogen, leading to the formation of boryldiazenido complexes through hydro- or haloborylation of the N2 ligand. researchgate.net This represents a step towards the functionalization of dinitrogen. The activation of H2 has also been explored, with metallylenes (heavier analogues of carbenes) showing potential in this regard, a concept that can be extended to tungsten systems. researchgate.net Furthermore, tungsten complexes can catalyze oxidation reactions using hydrogen peroxide as an oxidant, demonstrating their ability to activate oxygen sources. rsc.org

Carbon-Hydrogen (C-H) Bond Activation Reactions

The activation of typically inert C-H bonds is a challenging but highly desirable transformation in organic synthesis. nih.gov Tungsten complexes have been shown to mediate C-H activation, leading to the functionalization of hydrocarbons. nih.gov For example, thermally generated tungsten-acetylene complexes can activate the C-H bonds of solvent molecules like benzene. ubc.ca Similarly, tungsten allyl complexes can initiate C-H bond activation in alkane solvents. epa.gov These reactions often proceed through the formation of reactive intermediates that can insert into C-H bonds, leading to new carbon-carbon or carbon-metal bond formation. wikipedia.org The selectivity of C-H activation (i.e., which C-H bond in a molecule is activated) is a critical aspect of these reactions and is influenced by both steric and electronic factors. ubc.ca

Nitrogen-Nitrogen (N-N) and Carbon-Nitrogen (C-N) Bond Formation and Cleavage

Tungsten-azanide complexes are involved in reactions that form and break N-N and C-N bonds. The cleavage of the N-N bond in dinitrogen is a key step in nitrogen fixation, and tungsten complexes are being investigated for their ability to mediate this process. researchgate.net Conversely, the reductive coupling of metal nitrides to form N-N triple bonds is a fundamental reaction relevant to a potential nitrogen economy. nih.gov

The formation of C-N bonds is a cornerstone of organic synthesis. Tungsten-catalyzed reactions can provide routes to various nitrogen-containing compounds. For example, the reaction of tungsten hydrazido complexes with ketones leads to the formation of new C=N bonds. researchgate.net Mechanistic studies suggest that in some nitrene-mediated N-N coupling reactions, the electrophilic nitrogen atoms of metal acyl nitrene intermediates undergo nucleophilic attack by amines to form the N-N bond. researchgate.net

Photochemical Reactivity Pathways

The photochemical properties of tungsten complexes have garnered significant interest. Upon absorption of light, these complexes can be promoted to excited states with distinct reactivity. Luminescent tungsten(VI) complexes, for instance, can act as photocatalysts for various organic transformations, including C-C and C-B bond formation. nih.gov The mechanism of these reactions often involves electron transfer from the excited state of the tungsten complex to a substrate. nih.gov

The photodecomposition of certain tungsten-amido complexes can proceed via N-N bond cleavage, initiated by a metal-to-ligand-charge-transfer (MLCT) transition. dtic.mil The study of the photophysics of these complexes, including their absorption and emission properties, is crucial for understanding and designing new photochemical applications. rsc.org

Precursor Chemistry and Materials Science Applications of Azanide;tungsten Compounds

The unique chemical characteristics of tungsten and its compounds with nitrogen, broadly termed azanide (B107984);tungsten complexes, have positioned them as critical components in the advanced synthesis of materials. Their utility as precursors in vapor deposition techniques has enabled the development of high-performance thin films and nanomaterials with tailored properties for a range of technological applications.

Computational and Theoretical Insights into Tungsten Azanide Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has become an indispensable method for studying the electronic structure and energetics of tungsten-containing molecules. tubitak.gov.trscispace.comresearchgate.net DFT calculations enable the investigation of various properties of tungsten compounds, including their geometries, bond energies, and electronic distributions. nih.govresearchgate.net For instance, DFT has been employed to study the electronic structure of tungsten trioxide polymorphs, revealing that it behaves as a semiconductor across different crystal structures. tubitak.gov.trscispace.comresearchgate.nettubitak.gov.tr These calculations provide valuable data on total energy, Fermi energy, band structure, and density of states, which are crucial for understanding the material's potential in electronic applications. tubitak.gov.trscispace.comresearchgate.nettubitak.gov.tr

In the context of bioinspired tungsten complexes, DFT studies have been instrumental in elucidating reaction mechanisms, such as the activation of small molecules. rsc.org For example, computational investigations have shown that the activation of O2 by a tungsten(IV) complex proceeds through a paramagnetic W(V) intermediate. rsc.org Furthermore, DFT calculations have been used to explore the impact of different ligands on the reactivity of tungsten imide complexes in processes like methane (B114726) functionalization. researchgate.net

The accuracy of DFT results is highly dependent on the choice of exchange-correlation functional and basis sets. researchgate.net Therefore, careful benchmarking against experimental data or higher-level computational methods is often necessary to ensure the reliability of the theoretical predictions. nih.gov

| System | Properties Investigated | Key Findings | Reference |

|---|---|---|---|

| Tungsten Trioxide Polymorphs | Electronic structure, band gap, density of states | All polymorphs are semiconductors with a direct band gap. | tubitak.gov.trscispace.comresearchgate.nettubitak.gov.tr |

| Bioinspired Tungsten(IV) Complex | Reaction mechanism of O2 activation | Activation proceeds via a paramagnetic W(V) intermediate. | rsc.org |

| Tungsten Imide Complex | Methane C–H bond activation | Ancillary ligands modulate steric and electronic effects influencing reactivity. | researchgate.net |

| Tungsten(II)-Norbornadiene Complex | Rearrangement pathways | Predicted various intermediates and high activation energies for alkylidene formation. | nih.gov |

Ab Initio and Molecular Dynamics Simulations of Reaction Pathways

Ab initio molecular dynamics (AIMD) simulations offer a powerful approach to explore the dynamic evolution of chemical systems and map out complex reaction pathways. rsc.org This method allows for the study of reactions on surfaces, providing insights into dissociation and adsorption processes. For example, AIMD has been used to investigate the dissociation of hydrogen molecules on tungsten surfaces, revealing that the outcome of the trajectory is determined at a significant distance from the surface. rsc.orgresearchgate.net

These simulations can be enhanced with techniques like integrated tempering sampling to more efficiently explore the potential energy surface and calculate thermodynamic and kinetic properties. nih.gov By applying bias potentials, AIMD can be accelerated to sample rare events, which is particularly useful for elucidating complex surface reaction networks with minimal human intervention. rsc.orgnih.gov This automated approach has been successfully applied to understand reforming reactions on metal surfaces. nih.gov

The combination of AIMD with network analysis tools provides a systematic way to extract and map elementary reactions from the simulation trajectories, leading to the discovery of new and energetically favorable reaction pathways. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, EPR)

Computational methods are increasingly used to predict and interpret the spectroscopic properties of tungsten complexes. These theoretical predictions can aid in the characterization of newly synthesized compounds and provide a deeper understanding of their electronic structure.

For instance, DFT calculations have been successfully used to support the characterization of binuclear tungsten(VI) complexes. researchgate.net By comparing the calculated spectroscopic data (FT-IR, UV-vis, ¹H and ¹³C NMR) with experimental measurements, the coordination geometry and isomeric form of the complexes can be confidently assigned. researchgate.net Following the reaction of reduced tungsten species with substrates like DMSO using UV-vis spectroscopy, in conjunction with DFT calculations, can elucidate the reaction mechanism and identify intermediates. researchgate.net

Theoretical calculations can also predict the spectroscopic signatures of transient or unstable species that are difficult to characterize experimentally. This predictive capability is invaluable for understanding reaction intermediates and transition states in catalytic cycles involving tungsten-azanide species.

Bonding Analysis Methodologies (e.g., Natural Bond Orbital Analysis, Molecular Orbital Theory)

To gain a deeper understanding of the nature of chemical bonds in tungsten-azanide compounds, various bonding analysis methodologies are employed. Natural Bond Orbital (NBO) analysis is a widely used method to interpret wavefunctions in terms of localized bonds, lone pairs, and intermolecular interactions. researchgate.netwisc.edudntb.gov.uaresearchgate.net NBO analysis provides a framework for understanding donor-acceptor interactions and their contribution to the stability of molecules. nih.gov

Molecular Orbital (MO) theory provides a delocalized picture of bonding and is essential for understanding the electronic transitions and reactivity of tungsten complexes. The analysis of frontier molecular orbitals (HOMO and LUMO) can offer insights into the reactive sites of a molecule.

For transition metal complexes, which often exhibit complex bonding situations, a combination of different analysis methods is often necessary. nih.gov For example, in the study of agostic interactions in rhodium complexes, a combination of NBO, Intrinsic Bond Orbital (IBO), and other electron density analysis methods was used to characterize the three-center agostic bonds. nih.gov While NBO analysis can sometimes struggle with the unusual bonding in transition metal complexes, it provides valuable information about hypervalent bonding. nih.gov

Thermodynamic and Kinetic Modeling of Transformations and Catalytic Cycles

Computational modeling plays a crucial role in understanding the thermodynamics and kinetics of chemical transformations and catalytic cycles involving tungsten complexes. By calculating the energies of reactants, products, intermediates, and transition states, the feasibility and rate of a reaction can be predicted.

For example, theoretical studies on tungsten-catalyzed reactions have been used to determine reaction barriers. In the case of a tungsten-catalyzed cycloisomerization, the barrier for a hydride shift was calculated to be significant, providing insight into the reaction mechanism. nih.gov Kinetic models can be developed to describe phase transformations in nanocrystalline materials, which can be applied to reactions such as the nitriding of transition metals. mdpi.com The Johnson-Mehl-Avrami equation has been used to obtain kinetic parameters for phase transformations in solution. researchgate.net

Furthermore, model-free isoconversional methods can be employed to determine the activation energy of transformations without assuming a specific reaction model. researchgate.net These computational approaches provide a molecular-level understanding of the factors that control the rates and outcomes of chemical reactions.

Advanced Computational Methodologies and Machine Learning Applications

The field of computational chemistry is continually evolving, with the development of more advanced methodologies and the application of machine learning (ML). scienceopen.com ML is emerging as a powerful tool to accelerate the discovery and design of new materials and catalysts. osti.gov

Machine learning interatomic potentials, trained on data from DFT calculations, can enable large-scale molecular dynamics simulations with an accuracy approaching that of first-principles methods but at a fraction of the computational cost. aps.orgresearchgate.net These potentials have been developed for tungsten to study properties relevant to radiation damage and surface interactions. aps.orgresearchgate.netnih.gov For instance, ML potentials have been used in steered molecular dynamics simulations to understand the adhesion characteristics of tungsten on titanium nitride. nih.gov

ML models can also be trained to predict material properties directly from structural or compositional data. acs.orgmdpi.com For example, random forest models have been used to predict the mechanical properties of tungsten disulfide monolayers and the hardness of dispersion-strengthened tungsten alloys. acs.orgmdpi.com These approaches can significantly accelerate the screening of candidate materials for specific applications. osti.gov

Future Perspectives and Emerging Research Avenues in Tungsten Azanide Chemistry

Development of Novel Ligand Systems for Enhanced Reactivity and Selectivity

The design and synthesis of innovative ligand frameworks are central to unlocking the full potential of tungsten-azanide complexes. Research is focused on creating ligands that can fine-tune the steric and electronic properties of the tungsten center, thereby enhancing its reactivity and controlling selectivity in catalytic processes.

Key areas of development include:

N-triphos Ligands: A series of N-triphos ligands, such as N(CH2PR2)3 (NP3R), have been synthesized and coordinated to tungsten(0). rsc.org The electronic and steric parameters of these ligands are systematically varied to understand their influence on the coordination geometry and reactivity of the resulting tungsten complexes. rsc.org Studies have shown that electron-rich phosphines tend to form bidentate complexes, while less electron-rich ligands favor a tridentate coordination mode, irrespective of their steric bulk. rsc.org This control over coordination allows for the rational design of catalysts with specific properties.

Redox-Active Ligands: The incorporation of redox-active ligands is a promising strategy for enabling multi-electron transformations at the tungsten center. These ligands can act as electron reservoirs, facilitating challenging bond activations and catalytic cycles that are typically inaccessible with traditional, redox-innocent ligands. rsc.org This approach is particularly relevant for developing earth-abundant metal catalysts that can mimic the two-electron redox processes common to noble metals. rsc.org

Nonspectator Ligands: Research into "nonspectator" ligands, particularly those containing geometrically deformed tricoordinate phosphorus centers, is revealing new modes of reactivity. mit.edu These ligands can directly participate in bond-making and bond-breaking events at the metal center, moving beyond their traditional role as simple supporting scaffolds. mit.edu This has led to the discovery of unique transformations, such as the insertion of a phosphorus(III) ligand into a ruthenium-hydride bond. mit.edu

The systematic exploration of these and other novel ligand systems is expected to lead to the development of highly active and selective tungsten-azanide catalysts for a wide range of chemical reactions.

Bio-inspired Tungsten-Nitrogen Systems and Nitrogenase Models

Nature provides a powerful blueprint for the design of efficient catalysts, particularly in the context of nitrogen fixation. The nitrogenase family of enzymes, which are responsible for the biological conversion of dinitrogen (N2) to ammonia (B1221849) (NH3), have long inspired the development of synthetic mimics. rsc.orgresearchgate.netnih.gov While molybdenum is the most common metal in nitrogenases, the existence of vanadium- and iron-only nitrogenases suggests that other metals, including tungsten, can also play a role in nitrogen activation chemistry. researchgate.netnih.gov

Recent research has focused on creating bio-inspired tungsten-nitrogen systems that model the structure and function of nitrogenase active sites. rsc.orgnih.gov These efforts aim to understand the fundamental principles of biological nitrogen fixation and to develop synthetic catalysts that can operate under mild conditions. nih.gov

Key research directions include:

Synthetic Analogues of Nitrogenase Clusters: Scientists are synthesizing small molecule analogues that replicate the structural and electronic features of the iron-molybdenum cofactor (FeMo-co) and other metalloclusters found in nitrogenases. rsc.org These model systems provide valuable insights into the mechanism of N2 binding and reduction.

Tungsten-Based N2 Reduction: Studies have shown that supported tungsten clusters can reduce N2 to NH3 under mild conditions, mimicking the function of nitrogenase. nih.gov The reaction proceeds through a hydrazine-like intermediate (N2H4), which is consistent with proposed mechanisms for the biological process. nih.gov

Functional Models of Tungsten-Dependent Enzymes: Beyond nitrogenase, researchers are developing functional models for other tungsten-dependent enzymes, such as aldehyde oxidoreductases and acetylene (B1199291) hydratase. uni-greifswald.denih.govnih.govnih.gov These studies not only enhance our understanding of the biological systems but also pave the way for new catalytic applications. For example, bioinspired tungsten(IV) complexes have been shown to activate dioxygen and catalyze the aerobic oxidation of phosphines. nih.gov

The continued development of bio-inspired tungsten-nitrogen systems holds promise for advancing our understanding of fundamental biological processes and for the design of new catalysts for nitrogen fixation and other important chemical transformations.

Sustainable Catalytic Cycles and Energy-Efficient Applications

A major driving force in modern chemistry is the development of sustainable processes that minimize energy consumption and environmental impact. Tungsten-azanide chemistry is contributing to this goal through the design of efficient catalytic cycles for a variety of transformations.

Catalytic Pyrrole Synthesis: Low-valent tungsten species, generated in situ from tungsten hexachloride (WCl6) and an organosilicon reductant, have proven to be superior catalysts for the synthesis of N-phenyl-2,3,4,5-tetraarylpyrroles from diarylacetylenes and azobenzene. nih.gov The proposed mechanism involves a W(IV)/W(VI) redox cycle, highlighting the ability of tungsten to mediate multi-electron processes. nih.gov Density functional theory (DFT) studies have elucidated the key steps of the catalytic cycle and explained the superior performance of the tungsten catalyst compared to titanium and vanadium-based systems. nih.gov

Hydrogenation Reactions: Tungsten carbide (WC) is emerging as a promising and cost-effective alternative to precious metal catalysts in hydrogenation reactions. tum.de It exhibits catalytic properties similar to platinum and is being investigated for applications in biomass upgrading, such as the hydrogenation of furfural. tum.de

Energy Storage and Conversion: Tungsten-based materials are being explored for a range of energy applications. patsnap.com Tungsten compounds are utilized in batteries and supercapacitors due to their potential for high energy density and improved stability. patsnap.com Furthermore, tungsten's high melting point and radiation resistance make it a candidate material for components in nuclear fusion reactors. patsnap.comscitechdaily.com

The development of sustainable catalytic cycles and the exploration of energy-related applications are key areas where tungsten-azanide chemistry is expected to make significant contributions in the future.

Integration with Nanoscience and Advanced Materials Design

The convergence of tungsten-azanide chemistry with nanoscience and materials science is opening up new avenues for the creation of advanced materials with unique properties and functionalities.

Tungsten-Based Nanocatalysts: The development of tungsten-based nanocatalysts is a major focus of current research. nih.gov These materials, which include tungsten single-atom catalysts, tungsten metal nanoparticles, and tungsten compound nanocatalysts, offer high catalytic performance, excellent stability, and the potential for green and environmentally friendly applications. nih.govmdpi.com For example, single tungsten atoms supported on graphitic carbon nitride have been shown to be effective co-catalysts for photocatalytic hydrogen production. nih.gov

Additive Manufacturing of Tungsten Alloys: Additive manufacturing, or 3D printing, is being used to fabricate complex tungsten alloy and composite parts with tailored microstructures and properties. preprints.orgresearchgate.net This technology offers unparalleled design freedom and material efficiency, which is particularly important for expensive refractory metals like tungsten. preprints.org Research is focused on optimizing the additive manufacturing process to overcome challenges such as densification and micro-cracking. researchgate.net

Functional Nanocomposites: Tungsten disulfide (WS2) nanotubes and nanoparticles are being incorporated into nanocomposites for a variety of applications, including photothermal therapy. beilstein-journals.org The biocompatibility and low toxicity of these materials make them suitable for biomedical applications. beilstein-journals.org In one study, WS2 nanotubes were functionalized with cerium-doped maghemite nanoparticles to create a nanocomposite with potential for use in targeted cancer treatment. beilstein-journals.org

The integration of tungsten-azanide chemistry with nanoscience is leading to the design of a new generation of smart materials with applications spanning from catalysis and energy to medicine and electronics.

Interdisciplinary Approaches and Synergistic Research

The complexity and breadth of challenges in modern science necessitate interdisciplinary collaboration. The field of tungsten-azanide chemistry is no exception, with synergistic research efforts spanning chemistry, physics, materials science, biology, and engineering.

Theory and Computation: Quantum chemical methods and density functional theory (DFT) are playing an increasingly important role in understanding and predicting the behavior of tungsten-azanide systems. nih.govnih.gov These computational tools provide valuable insights into reaction mechanisms, electronic structures, and spectroscopic properties, guiding the rational design of new catalysts and materials.

Advanced Spectroscopy: A wide range of spectroscopic techniques are being employed to characterize the structure and function of tungsten-azanide complexes and materials. nih.gov These include X-ray absorption spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, which provide detailed information about the coordination environment, oxidation state, and bonding of the tungsten center.

Biomedical Applications: The unique properties of tungsten-based materials are being explored for various biomedical applications. For instance, tungsten-encapsulated zinc nanoparticles have been developed for the targeted treatment of inflammatory bowel disease. cas.cn The tungsten component helps to control the growth of pathogenic bacteria in the gut, while the zinc aids in repairing the intestinal barrier. cas.cn

Environmental Remediation: Tungsten-based catalysts are also being investigated for their potential in environmental applications, such as the reduction of emissions from combustion sources and the purification of air and water. dechema.de

The continued collaboration between researchers from diverse disciplines will be crucial for unlocking the full potential of tungsten-azanide chemistry and for addressing some of the most pressing challenges facing society.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。